sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate” is a complex organic molecule that belongs to the class of beta-lactam antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are widely used in the treatment of various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the beta-lactam ring, the introduction of the thiazole moieties, and the final coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness, often employing advanced techniques such as chromatography and crystallization for purification.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific moieties to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH adjustments, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying beta-lactam reactivity and stability.
Biology: Investigated for its antibacterial properties and mechanisms of resistance.
Medicine: Employed in the development of new antibiotics and treatment protocols.
Industry: Utilized in the production of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes known as penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. By binding to these enzymes, the compound disrupts cell wall synthesis, leading to bacterial cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Another beta-lactam antibiotic with a similar mechanism of action.
Cephalosporins: A class of beta-lactam antibiotics with broader spectrum activity.
Carbapenems: Highly potent beta-lactam antibiotics used for resistant bacterial strains.
Uniqueness
This compound is unique in its specific structural features, such as the presence of thiazole moieties and the specific stereochemistry of the beta-lactam ring. These features contribute to its distinct antibacterial activity and resistance profile.
Properties
Molecular Formula |
C19H17N6NaO5S3 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H18N6O5S3.Na/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10;/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29);/q;+1/p-1/b4-3-,24-12+;/t13-,17-;/m1./s1 |
InChI Key |
VFUMWBZIKOREOO-DKRMNOTNSA-M |
Isomeric SMILES |
CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.